molecular formula C8H15BrO B13152465 1-(Bromomethyl)-1-(2-methoxypropyl)cyclopropane

1-(Bromomethyl)-1-(2-methoxypropyl)cyclopropane

Cat. No.: B13152465
M. Wt: 207.11 g/mol
InChI Key: AGBBUWOMIBAQQJ-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-(2-methoxypropyl)cyclopropane is an organic compound that features a cyclopropane ring substituted with a bromomethyl group and a 2-methoxypropyl group. Compounds containing cyclopropane rings are of significant interest in organic chemistry due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-1-(2-methoxypropyl)cyclopropane can be achieved through various methods. One common approach involves the bromination of a suitable precursor, such as 1-(2-methoxypropyl)cyclopropane, using brominating agents like N-bromosuccinimide (NBS) in the presence of light or radical initiators.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The choice of solvents, temperature, and reaction time are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-1-(2-methoxypropyl)cyclopropane can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of azides, ethers, or amines.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

1-(Bromomethyl)-1-(2-methoxypropyl)cyclopropane may have applications in various fields:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme mechanisms or as a probe in biochemical assays.

    Medicine: Exploration as a potential pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-(2-methoxypropyl)cyclopropane depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic substitution. In biological systems, it may interact with enzymes or receptors, although specific molecular targets and pathways would require further research.

Comparison with Similar Compounds

Similar Compounds

    1-(Bromomethyl)cyclopropane: Lacks the 2-methoxypropyl group.

    1-(Chloromethyl)-1-(2-methoxypropyl)cyclopropane: Contains a chloromethyl group instead of a bromomethyl group.

    1-(Bromomethyl)-1-(2-hydroxypropyl)cyclopropane: Contains a hydroxypropyl group instead of a methoxypropyl group.

Uniqueness

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

Molecular Formula

C8H15BrO

Molecular Weight

207.11 g/mol

IUPAC Name

1-(bromomethyl)-1-(2-methoxypropyl)cyclopropane

InChI

InChI=1S/C8H15BrO/c1-7(10-2)5-8(6-9)3-4-8/h7H,3-6H2,1-2H3

InChI Key

AGBBUWOMIBAQQJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1(CC1)CBr)OC

Origin of Product

United States

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